Valnivudine Valnivudine Valnivudine, also known as FV-100, is a potential fast-acting, once-daily therapy for herpes zoster (shingles) and for the reduction of shingles-associated pain and post-herpetic neuralgia (PHN). The small-molecule compound has been shown to more potently inhibit the replication of varicella zoster virus (VZV) substantially faster than other antivirals currently approved for the treatment of shingles, including aciclovir, famciclovir, and valaciclovir.
Brand Name: Vulcanchem
CAS No.: 956483-02-6
VCID: VC0546556
InChI: InChI=1S/C27H35N3O6/c1-4-5-6-7-17-8-10-18(11-9-17)21-12-19-14-30(27(33)29-25(19)36-21)23-13-20(31)22(35-23)15-34-26(32)24(28)16(2)3/h8-12,14,16,20,22-24,31H,4-7,13,15,28H2,1-3H3/t20-,22+,23+,24-/m0/s1
SMILES: CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)C4CC(C(O4)COC(=O)C(C(C)C)N)O
Molecular Formula: C27H35N3O6
Molecular Weight: 497.6 g/mol

Valnivudine

CAS No.: 956483-02-6

Inhibitors

VCID: VC0546556

Molecular Formula: C27H35N3O6

Molecular Weight: 497.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Valnivudine - 956483-02-6

CAS No. 956483-02-6
Product Name Valnivudine
Molecular Formula C27H35N3O6
Molecular Weight 497.6 g/mol
IUPAC Name [(2R,3S,5R)-3-hydroxy-5-[2-oxo-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-3-yl]oxolan-2-yl]methyl (2S)-2-amino-3-methylbutanoate
Standard InChI InChI=1S/C27H35N3O6/c1-4-5-6-7-17-8-10-18(11-9-17)21-12-19-14-30(27(33)29-25(19)36-21)23-13-20(31)22(35-23)15-34-26(32)24(28)16(2)3/h8-12,14,16,20,22-24,31H,4-7,13,15,28H2,1-3H3/t20-,22+,23+,24-/m0/s1
Standard InChIKey FJRRWJMFUNGZBJ-RBVMOCNTSA-N
Isomeric SMILES CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)[C@H]4C[C@@H]([C@H](O4)COC(=O)[C@H](C(C)C)N)O
SMILES CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)C4CC(C(O4)COC(=O)C(C(C)C)N)O
Canonical SMILES CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)C4CC(C(O4)COC(=O)C(C(C)C)N)O
Appearance Light yellow to yellow solid powder
Description Valnivudine, also known as FV-100, is a potential fast-acting, once-daily therapy for herpes zoster (shingles) and for the reduction of shingles-associated pain and post-herpetic neuralgia (PHN). The small-molecule compound has been shown to more potently inhibit the replication of varicella zoster virus (VZV) substantially faster than other antivirals currently approved for the treatment of shingles, including aciclovir, famciclovir, and valaciclovir.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 3-(2-deoxy-b-D-ribofuranosyl)-6-(p-pentylphenyl)-2,3-dihydrofuro(2,3-d)pyrimidin-2-one, 50-valyl ester, HCl salt
FV-100
Reference 1: De Clercq E. An Odyssey in antiviral drug development-50 years at the Rega Institute: 1964-2014. Acta Pharm Sin B. 2015 Nov;5(6):520-43. doi: 10.1016/j.apsb.2015.09.001. Epub 2015 Nov 2. Review. PubMed PMID: 26713268; PubMed Central PMCID: PMC4675811.
2: De SK, Hart JC, Breuer J. Herpes simplex virus and varicella zoster virus: recent advances in therapy. Curr Opin Infect Dis. 2015 Dec;28(6):589-95. doi: 10.1097/QCO.0000000000000211. PubMed PMID: 26524331.
3: Andrei G, Snoeck R. Advances in the treatment of varicella-zoster virus infections. Adv Pharmacol. 2013;67:107-68. doi: 10.1016/B978-0-12-405880-4.00004-4. Review. PubMed PMID: 23886000.
4: De Clercq E. A cutting-edge view on the current state of antiviral drug development. Med Res Rev. 2013 Nov;33(6):1249-77. doi: 10.1002/med.21281. Epub 2013 Mar 11. Review. PubMed PMID: 23495004.
5: De Clercq E. Selective anti-herpesvirus agents. Antivir Chem Chemother. 2013 Jan 23;23(3):93-101. doi: 10.3851/IMP2533. Review. PubMed PMID: 23343513.
6: Hong SA, Kim K, Kim MK. Trends in the inequality of fruit and vegetable consumption between education levels indicated by the Korea National Health and Nutrition Examination Surveys. Eur J Clin Nutr. 2012 Aug;66(8):942-9. doi: 10.1038/ejcn.2012.39. Epub 2012 Apr 25. PubMed PMID: 22535135.
7: De Clercq E. Ten paths to the discovery of antivirally active nucleoside and nucleotide analogues. Nucleosides Nucleotides Nucleic Acids. 2012 Apr;31(4):339-52. doi: 10.1080/15257770.2012.657383. PubMed PMID: 22444195.
8: Price NB, Prichard MN. Progress in the development of new therapies for herpesvirus infections. Curr Opin Virol. 2011 Dec;1(6):548-54. doi: 10.1016/j.coviro.2011.10.015. Review. PubMed PMID: 22162744; PubMed Central PMCID: PMC3230035.
9: Andrei G, Snoeck R. Emerging drugs for varicella-zoster virus infections. Expert Opin Emerg Drugs. 2011 Sep;16(3):507-35. doi: 10.1517/14728214.2011.591786. Epub 2011 Jun 24. Review. PubMed PMID: 21699441.
10: Pentikis HS, Matson M, Atiee G, Boehlecke B, Hutchins JT, Patti JM, Henson GW, Morris A. Pharmacokinetics and safety of FV-100, a novel oral anti-herpes zoster nucleoside analogue, administered in single and multiple doses to healthy young adult and elderly adult volunteers. Antimicrob Agents Chemother. 2011 Jun;55(6):2847-54. doi: 10.1128/AAC.01446-10. Epub 2011 Mar 28. PubMed PMID: 21444712; PubMed Central PMCID: PMC3101458.
PubChem Compound 16063377
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator